molecular formula C13H17N3 B12089937 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine

2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine

Cat. No.: B12089937
M. Wt: 215.29 g/mol
InChI Key: ZKZXDZOOOIZYOQ-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine is a chemical compound with the molecular formula C13H17N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine typically involves the condensation of pyrazole-4-carbaldehyde with benzylamine under specific reaction conditions. One common method involves the use of chloro(trimethyl)silane in pyridine at 90°C, which facilitates the condensation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate reagents and conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-amine can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(1-benzylpyrazol-4-yl)propan-2-amine

InChI

InChI=1S/C13H17N3/c1-13(2,14)12-8-15-16(10-12)9-11-6-4-3-5-7-11/h3-8,10H,9,14H2,1-2H3

InChI Key

ZKZXDZOOOIZYOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN(N=C1)CC2=CC=CC=C2)N

Origin of Product

United States

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